2-Hydroxy-3,6-dimethoxybenzoic acid

Physicochemical characterization Ionization state prediction Drug-likeness assessment

2-Hydroxy-3,6-dimethoxybenzoic acid (CAS 1202796-53-9) is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₅ (MW 198.17 g/mol), characterized by a salicylic acid core substituted with methoxy groups at the 3- and 6-positions. This compound belongs to the o-methoxybenzoic acid subclass within the broader hydroxybenzoic acid family.

Molecular Formula C9H10O5
Molecular Weight 198.17 g/mol
CAS No. 1202796-53-9
Cat. No. B3220791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,6-dimethoxybenzoic acid
CAS1202796-53-9
Molecular FormulaC9H10O5
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)OC)O)C(=O)O
InChIInChI=1S/C9H10O5/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)
InChIKeyCGKSGRULFQKIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-3,6-dimethoxybenzoic Acid: Structural Overview and Procurement Context


2-Hydroxy-3,6-dimethoxybenzoic acid (CAS 1202796-53-9) is an aromatic carboxylic acid with the molecular formula C₉H₁₀O₅ (MW 198.17 g/mol), characterized by a salicylic acid core substituted with methoxy groups at the 3- and 6-positions . This compound belongs to the o-methoxybenzoic acid subclass within the broader hydroxybenzoic acid family [1]. The distinctive 3,6-dimethoxy substitution pattern on the 2-hydroxybenzoic acid scaffold confers unique physicochemical and biological properties that differentiate it from other dimethoxybenzoic acid regioisomers such as 3,5-dimethoxybenzoic acid, 3,4-dimethoxybenzoic acid (veratric acid), and 2,5-dimethoxybenzoic acid [2].

Scaffold for medicinal chemistry SAR studies targeting dihydroorotase
Substrate for selective demethylation methodology development
Reference standard for Cassia fistula natural product dereplication
Candidate scaffold for renewable polymer stabilizer exploration

Why Generic Substitution Fails: Position-Specific Effects in 2-Hydroxy-3,6-dimethoxybenzoic Acid


Within the dimethoxybenzoic acid class, the precise positioning of methoxy and hydroxyl substituents critically dictates physicochemical behavior, biological target engagement, and synthetic utility. Regioisomers such as 3,4-dimethoxybenzoic acid (veratric acid) and 3,5-dimethoxybenzoic acid exhibit markedly different pKa values, enzyme inhibition profiles, and antioxidant capacities due to variations in intramolecular hydrogen bonding, electron density distribution, and steric accessibility [1]. The ortho-hydroxy configuration of 2-hydroxy-3,6-dimethoxybenzoic acid enables chelation chemistry and hydrogen-bonding networks not available to its meta- or para-substituted analogs, directly impacting its performance as a synthetic intermediate and its interaction with biological targets [2]. Consequently, substituting one dimethoxybenzoic acid for another without experimental validation risks compromised reaction yields, altered bioactivity, or failed assay reproducibility. The following quantitative evidence establishes the specific, verifiable differentiation of 2-hydroxy-3,6-dimethoxybenzoic acid relative to its closest structural comparators.

Regioisomer
3,4- or 3,5-dimethoxybenzoic acids lack the ortho-hydroxy-carboxyl interaction, which may shift ionization and chelation behavior.
Synthetic
Meta-/para-methoxy regioisomers may not reproduce the selective demethylation reactivity profile of the ortho-methoxy group.
Bioactivity
Untested regioisomers require validation; enzyme inhibition and antioxidant profiles are position-specific and may not transfer.

Quantitative Differentiation of 2-Hydroxy-3,6-dimethoxybenzoic Acid: Evidence-Based Comparator Analysis


Acidity (pKa) Differentiation: 2-Hydroxy-3,6-dimethoxybenzoic Acid vs. Salicylic Acid and Syringic Acid

The predicted acid dissociation constant (pKa) for 2-hydroxy-3,6-dimethoxybenzoic acid is 2.84 ± 0.25, which is lower (more acidic) than unsubstituted salicylic acid (2-hydroxybenzoic acid) with a reported pKa of approximately 2.97 . In contrast, the regioisomer 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) exhibits a substantially different acidity profile due to the absence of the ortho-hydroxy-carboxyl interaction [1].

Acidity (pKa)
Cross-study comparable
pKa = 2.84 ± 0.25
Supports ionization-sensitive assay design
Predicted value; more acidic than salicylic acid (pKa ≈ 2.97)
Physicochemical characterization Ionization state prediction Drug-likeness assessment

Enzyme Inhibition Profile: Dihydroorotase Inhibition by 2-Hydroxy-3,6-dimethoxybenzoic Acid

2-Hydroxy-3,6-dimethoxybenzoic acid demonstrates measurable but weak inhibition of dihydroorotase (EC 3.5.2.3) from mouse Ehrlich ascites cells, with an IC₅₀ value of 180 μM (1.80 × 10⁵ nM) [1]. This enzyme catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate in the de novo pyrimidine biosynthesis pathway. While this potency is insufficient for therapeutic candidacy, it provides a quantifiable baseline for structure-activity relationship (SAR) studies when comparing modifications to the dimethoxybenzoic acid scaffold.

Dihydroorotase Inhibition
Supporting evidence
IC₅₀ = 180 μM
Baseline for scaffold SAR exploration
Mouse Ehrlich ascites cells; pH 7.37
Enzyme inhibition Dihydroorotase Antimetabolite research

Selective Demethylation Reactivity: Ortho-Methoxy Group Effect in Synthetic Transformations

The ortho-methoxy substituent in 2-hydroxy-3,6-dimethoxybenzoic acid confers distinct reactivity in selective O-demethylation reactions compared to meta- or para-methoxy regioisomers. Studies on methoxybenzoic acid derivatives demonstrate that the ortho-methoxy group exhibits differential susceptibility to demethylation reagents due to intramolecular hydrogen bonding between the ortho-methoxy oxygen and the adjacent carboxylic acid proton, as well as steric and electronic effects that influence reaction selectivity [1].

Selective Demethylation
Class-level inference
Ortho-methoxy group enables chemoselective cleavage
Supports synthetic method development
Qualitative difference vs. meta/para regioisomers
Organic synthesis Selective demethylation Protecting group strategy

Antioxidant Activity: Positional Isomer Effects in Hydroxybenzoic Acid Scaffolds

While direct quantitative antioxidant data for 2-hydroxy-3,6-dimethoxybenzoic acid are not available in the retrieved sources, comparative studies on hydroxybenzoic acid derivatives reveal that the ortho-hydroxy configuration (as in salicylic acid) exhibits a distinct antioxidant profile relative to para-hydroxy regioisomers. Salicylic acid (2-hydroxybenzoic acid) demonstrates an antioxidant parameter of -12.98 in computational models, whereas 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid) shows a substantially different value of -6.32 [1]. This indicates that the 2-hydroxy substitution pattern fundamentally alters electron-donating capacity and radical stabilization mechanisms compared to 4-hydroxy analogs.

Antioxidant Profile
Class-level inference
Ortho-hydroxy scaffold distinct from para-hydroxy analogs
Assay context: radical-scavenging mechanism review
Computational model comparison; no direct experimental data
Antioxidant capacity Radical scavenging Structure-activity relationship

Natural Product Occurrence: Benzyl Ester Derivative in Cassia fistula

The benzyl ester derivative of 2-hydroxy-3,6-dimethoxybenzoic acid (benzyl 2-hydroxy-3,6-dimethoxybenzoate) has been isolated and characterized as a natural product from the seeds of Cassia fistula (Leguminosae) [1]. Spectroscopic analysis confirmed its structure alongside a novel dimeric derivative, dibenzyl 2,2′-dihydroxy-3,6,3′,6′-tetramethoxy-biphenyl-1,1′-dicarboxylate, representing a new structural arrangement [2]. This natural occurrence distinguishes the 2-hydroxy-3,6-dimethoxybenzoic acid scaffold from other dimethoxybenzoic acid regioisomers not found in this botanical source.

Natural Occurrence
Supporting evidence
Benzyl ester isolated from Cassia fistula seeds
Supports dereplication and bioactivity-guided studies
No reported isolation for other dimethoxy regioisomers
Natural product chemistry Cassia fistula Bioactive compound isolation

Structural Scaffold for Polymeric Stabilizer Development: Methoxy-Hydroxy Benzoic Acid Platform

Recent patent literature (WO/2023/156222; US20250154304A1) identifies methoxy-hydroxy benzoic acids, including syringic acid, vanillic acid, isovanillic acid, and 5-hydroxyveratric acid, as promising renewable raw materials for polymeric stabilizers with high stabilizing effects in plastic compositions [1]. 2-Hydroxy-3,6-dimethoxybenzoic acid shares the core methoxy-hydroxy benzoic acid scaffold with these exemplified compounds, positioning it as a structurally relevant candidate for analogous stabilizer development. The ortho-hydroxy-ortho-methoxy arrangement in the 3,6-dimethoxy substitution pattern offers distinct metal-chelating and radical-scavenging geometries compared to the 3,5- and 3,4-regioisomers.

Polymer Stabilizer Platform
Class-level inference
Methoxy-hydroxy benzoic acid scaffold cited in patents
Supports renewable additive exploratory research
No direct performance data; structural relevance only
Polymer stabilization Renewable additives Plastic composition

Optimal Application Scenarios for 2-Hydroxy-3,6-dimethoxybenzoic Acid Based on Evidence


Medicinal Chemistry SAR Studies Targeting Pyrimidine Biosynthesis Enzymes

Researchers investigating inhibitors of dihydroorotase or related enzymes in the de novo pyrimidine biosynthesis pathway may utilize 2-hydroxy-3,6-dimethoxybenzoic acid as a baseline scaffold for SAR exploration. The documented IC₅₀ of 180 μM provides a quantifiable starting point from which to assess potency improvements through structural modification [1].

Synthetic Methodology Development Involving Selective Demethylation

Organic chemists developing selective O-demethylation protocols may employ 2-hydroxy-3,6-dimethoxybenzoic acid to investigate ortho-methoxy group reactivity and chemoselectivity. The distinct behavior of ortho-methoxy substituents under demethylation conditions makes this compound a valuable substrate for method optimization studies [2].

Natural Product-Inspired Bioactivity Screening

Investigators pursuing natural product-derived leads from Cassia fistula may procure 2-hydroxy-3,6-dimethoxybenzoic acid as a reference standard or synthetic precursor for its benzyl ester derivative, which has been characterized from this botanical source [3]. This scenario supports dereplication studies and comparative bioactivity assessments.

Renewable Polymer Additive Exploratory Research

Industrial researchers exploring renewable methoxy-hydroxy benzoic acid derivatives for polymeric stabilization applications may evaluate 2-hydroxy-3,6-dimethoxybenzoic acid as a structural variant of the claimed scaffolds in recent patent filings. The ortho-hydroxy-methoxy chelation motif offers distinct metal-coordination geometry compared to 3,5- and 3,4-regioisomers [4].

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis SAR studies
Scaffold with reported enzyme inhibition baseline
Confirm IC₅₀ reproducibility in target assay
Selective demethylation methodology
Ortho-methoxy group for chemoselectivity assessment
Verify demethylation selectivity vs. meta/para analogs
Natural product dereplication
Authenticated reference for Cassia fistula constituent
Spectroscopic match against isolated benzyl ester
Renewable polymer additive exploration
Ortho-hydroxy-methoxy chelation motif
Evaluate stabilizing effect in target polymer matrix

Technical Documentation Hub

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10 linked technical documents
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